N-Hydroxy-5-norbornene-2,3-dicarboximide

Catalog No.
S568314
CAS No.
21715-90-2
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxy-5-norbornene-2,3-dicarboximide

Peptide chemists often encounter racemization and stubborn N-acylurea byproducts when relying on NHS or HOBt. HONB (CAS 21715-90-2) directly resolves these issues. Key advantages: • Suppresses epimerization to as low as 0.3%, ensuring high chiral purity APIs. • Drastically reduces N-acylurea formation, simplifying purification and boosting yields. • Ideal for solution/solid-phase peptide synthesis, bioconjugation, and ROMP-based polymer scaffolds. Procure with confidence for R&D or scale-up.

CAS Number

21715-90-2

Product Name

N-Hydroxy-5-norbornene-2,3-dicarboximide

IUPAC Name

4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2

InChI Key

ZUSSTQCWRDLYJA-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O

Synonyms

3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione; N-Hydroxy-5-norbornene-2,3-dicarboximide; 3,5-Dioxo-4-azatricyclo[5.2.1.02’6]dec-8-en-4-ol; HONB; N-Hydroxy-5-bicyclo[2.2.1]heptene-2,3-dicarboximide; N-Hydroxy-5-norbornene-2,3-d

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O

The exact mass of the compound N-Hydroxy-5-norbornene-2,3-dicarboximide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB), CAS 21715-90-2, is a carboxylic acid activating agent belonging to the N-hydroxyimide class of reagents. It is principally used as an additive in carbodiimide-mediated coupling reactions, such as those involving EDC or DCC, to facilitate the formation of amide bonds. Its primary function is to form an active ester intermediate that is more stable than the O-acylisourea intermediate generated by carbodiimides alone, thereby improving reaction efficiency and minimizing side reactions. This positions it as a critical reagent in peptide synthesis, preparation of bioconjugates, and the synthesis of functional polymers where high purity and chiral integrity are required.

Research Fit

Workflow DCC-mediated peptide coupling with stereochemical control
Selection logic Preserves chiral integrity at amino acid residues during amide bond formation
Context Supports pharmaceutical peptide research requiring low enantiomeric impurity

While N-Hydroxysuccinimide (NHS) and 1-Hydroxybenzotriazole (HOBt) are common, lower-cost coupling additives, they are not direct substitutes for HONB in performance-critical applications. Simple substitution can lead to increased racemization of chiral centers, a critical failure in peptide and pharmaceutical synthesis. Furthermore, the O-acylisourea intermediates stabilized by NHS are often less reactive than those formed with benzotriazole-based additives, potentially leading to lower yields. HONB is specifically selected over these generic alternatives for its documented ability to suppress both racemization and the formation of N-acylurea byproducts, which are difficult to remove and reduce overall process yield. Therefore, procuring HONB is a deliberate choice to enhance product purity, preserve stereochemistry, and improve the efficiency of the synthetic workflow, justifying its use over more common reagents.

Substitution Risk

Activated ester intermediate differs
HOSu and HOBt form less sterically hindered intermediates; racemization suppression may not transfer to HONB protocols.
Stereochemical impurity risk
Substituting HONB with HOSu in validated couplings may introduce undocumented epimerization, altering peptide configuration.
Thermal profile mismatch
HOBt exhibits lower decomposition onset and different exothermic behavior; process safety evaluations may not apply.

Racemization Suppression vs. HOBt

In a direct comparison for a peptide coupling reaction, the use of HONB as an additive resulted in a racemization level of only 0.3%. This demonstrates a tangible improvement in maintaining chiral purity over the widely used benchmark, 1-Hydroxybenzotriazole (HOBt), under similar conditions. The rigid norbornene structure of HONB is credited with providing superior stereochemical control during the activation and coupling steps.

Evidence DimensionLevel of Racemization (%)
Target Compound Data0.3% with HONB
Comparator Or BaselineHigher level of racemization observed with HOBt
Quantified DifferenceLower racemization, indicating higher chiral purity
ConditionsCarbodiimide-mediated peptide coupling reaction.

For synthesizing therapeutic peptides or chiral molecules, minimizing racemization is critical for biological activity and regulatory approval, making this a key procurement driver.

Racemization Suppression vs. NHS
Cross-study comparable
HONB vs NHS
Reported higher racemization suppression
Supports stereochemical preservation in DCC couplings
Independent evaluations; steric hindrance advantage reported

N-Acylurea Byproduct Inhibition vs. NHS

When used with carbodiimides like DCC, HONB effectively prohibits the formation of N-acylurea, an insoluble and problematic byproduct that complicates purification and lowers yield. This performance is noted as a distinct advantage over other N-hydroxyimide reagents like N-hydroxysuccinimide (NHS), where N-acylurea formation can be a significant issue. The use of HONB leads to cleaner reaction profiles and peptides in excellent yields and a high state of purity.

Evidence DimensionByproduct Formation
Target Compound DataProhibits formation of N-acylurea
Comparator Or BaselineN-hydroxysuccinimide (NHS), where N-acylurea formation is a known side reaction
Quantified DifferenceQualitatively higher product purity and yield due to byproduct suppression
ConditionsPeptide synthesis using DCC as the coupling agent.

This directly translates to lower downstream processing costs, reduced solvent usage for purification, and a higher overall process yield, impacting manufacturing economics.

N-Acylurea Suppression
Head-to-head
HONB vs HOBt / NHS
More effective N-acylurea inhibition reported
May reduce byproduct-related purification burden
Peer-reviewed publication; cleaner reaction profiles

Solubility and Ease of Purification

HONB exhibits good solubility in common organic solvents used for synthesis, such as DMF, DMSO, and methanol. Following amide bond formation, the liberated HONB can be easily and completely removed from the reaction system due to its 'adequate' solubility in water and common workup solvents. This contrasts with byproducts from other coupling reagents that can be difficult to separate. For example, the water-solubility of the liberated N-hydroxysuccinimide is a known advantage for its removal, and HONB shares this beneficial property, facilitating simpler product isolation.

Evidence DimensionSolubility & Ease of Removal
Target Compound DataSoluble in DMF, DMSO, Methanol; readily removed by aqueous workup.
Comparator Or BaselineN-hydroxysuccinimide (NHS), which is also known for its water-soluble byproduct that is easy to remove.
Quantified DifferenceComparable ease of removal to NHS, a key process advantage.
ConditionsAqueous workup and purification post-synthesis.

Simplified purification reduces production time, labor, and solvent costs, making it a critical factor for process scale-up and manufacturing efficiency.

LH-RH Total Synthesis
Cross-study comparable
Successful assembly of a bioactive decapeptide with multiple chiral centers
Validates complex peptide assembly compatibility
Model peptide; research context, reported high purity

ROMP Precursor for Functional Polymers

The norbornene moiety in HONB makes it a unique bifunctional molecule, serving not only as a coupling additive but also as a functional monomer. It can be used directly in Ring-Opening Metathesis Polymerization (ROMP) to introduce reactive N-hydroxyimide groups into a polymer backbone. This provides a distinct advantage over non-polymerizable additives like HOBt or NHS for creating advanced, functional materials. For example, polymers containing HONB-derived active esters can be synthesized for subsequent post-polymerization modification with amines, a strategy not available with standard coupling agents.

Evidence DimensionPolymerizability
Target Compound DataContains a reactive norbornene moiety suitable for ROMP.
Comparator Or BaselineN-Hydroxysuccinimide (NHS) and 1-Hydroxybenzotriazole (HOBt), which lack a polymerizable group.
Quantified DifferenceUnique capability as a functional monomer for advanced polymer synthesis.
ConditionsRing-Opening Metathesis Polymerization (ROMP) or synthesis of active ester polymers.

For buyers in material science and polymer development, this dual functionality enables the creation of novel functional polymers and bioconjugates that are inaccessible with traditional coupling additives.

Thermal Stability vs. HOBt
Head-to-head
Decomposition energy -876 J/g
Higher onset temperature than HOBt
May influence large-scale process safety assessment
Reported calorimetric data; review for scale-up context
Quality Specifications
Supporting evidence
Purity≥99.0% (titration)
MP167.0–171.0 °C
NHS MP95–98 °C
Provides verifiable lot consistency benchmarks
Supplier specification; verify upon receipt

High-Fidelity Synthesis of Racemization-Prone Peptides

HONB is the indicated choice for multi-step solution-phase or solid-phase synthesis of peptides containing amino acids susceptible to racemization. Its demonstrated ability to suppress epimerization to levels as low as 0.3% ensures higher chiral purity of the final active pharmaceutical ingredient (API), reducing purification challenges and improving biological efficacy.

High-Yield, High-Purity Manufacturing Workflows

In process chemistry and scaled-up synthesis, HONB is deployed to maximize yield and minimize difficult-to-remove impurities. By preventing the formation of N-acylurea byproducts, it simplifies the purification process, leading to a more efficient and economical manufacturing workflow compared to using standard reagents like NHS.

Functional Polymers and Surface Development

As a polymerizable coupling agent, HONB is uniquely suited for material science applications. It can be incorporated as a monomer in ROMP or other polymerization techniques to create scaffolds bearing active ester side chains, which are then readily available for grafting amines, proteins, or other functional molecules.

Application Fit

Application
Selection Property
Validation Focus
Stereospecific peptide research synthesis
Steric hindrance-based racemization control
Verify chiral purity in target peptide
DCC coupling with byproduct control
N-acylurea suppression capability
Monitor coupling yield and byproduct profile
Large-scale research synthesis
Thermal decomposition profile
Assess process safety under scale-up conditions
Microwave-assisted and solvent-free protocols
Stability under non-traditional conditions
Confirm reactivity and stereochemical outcome

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21715-90-2

General Manufacturing Information

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-: ACTIVE

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